Penethamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

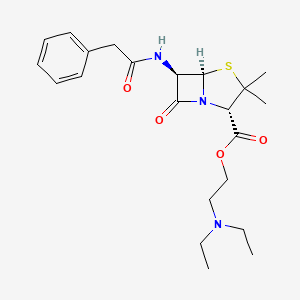

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRZUUZFWTBCC-WSTZPKSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

808-71-9 (mono-hydrochloride) | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20190371 | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-73-4 | |

| Record name | Benzylpenicillin β-diethylaminoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENETHAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penethamate Hydriodide: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide is the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G).[1][2][3] Primarily utilized in veterinary medicine, it is recognized for its efficacy in treating bovine mastitis via intramuscular administration.[1][4] Its chemical structure allows for enhanced lipid solubility, facilitating its passage across biological membranes to the site of infection, where it undergoes hydrolysis to release the active therapeutic agent, benzylpenicillin.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound hydriodide.

Chemical Structure and Properties

This compound hydriodide is chemically designated as 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide.[2][7] The presence of multiple chiral centers in its β-lactam ring system results in stereoisomerism.[8]

Table 1: Physicochemical Properties of this compound Hydriodide

| Property | Value | Source(s) |

| Molecular Formula | C22H32IN3O4S | [1][2][7] |

| Molecular Weight | 561.48 g/mol | [1][2][9] |

| CAS Number | 808-71-9 | [1][2][7] |

| IUPAC Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | [2][7][10] |

| SMILES String | CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | [7][10] |

| Appearance | White to Off-White Solid/Crystals | [4][9] |

| Melting Point | 178-179 °C | [9][10] |

| Solubility | Slightly soluble in water (0.96% at 20 °C). Soluble in various organic solvents. | [9][11] |

| pKa | 8.4 | [3][12] |

| pH (saturated aq. soln) | 4.5-5.2 | [9][10] |

Mechanism of Action: Hydrolysis to Benzylpenicillin

This compound hydriodide itself is biologically inactive.[5] Its therapeutic effect is realized upon hydrolysis, which releases benzylpenicillin and diethylaminoethanol.[2][12][13] Benzylpenicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall, leading to a bactericidal effect, primarily against Gram-positive bacteria.[12][13] The ester linkage in this compound hydriodide is susceptible to hydrolysis, a reaction influenced by both pH and temperature.[9][10] The degradation of this compound hydriodide in aqueous solutions follows pseudo-first-order kinetics, with minimum degradation observed at a pH of approximately 4.5.[7][14]

Caption: Hydrolysis of this compound Hydriodide.

Experimental Protocols

Determination of Melting Point (General Protocol)

A standard capillary melting point apparatus can be used to determine the melting point of this compound hydriodide.

Methodology:

-

A small, powdered sample of this compound hydriodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][15]

-

The capillary tube is placed in a melting point apparatus.[11][15]

-

The sample is heated at a controlled rate.[15]

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[11][15] For a pure substance, this range is typically narrow.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of this compound hydriodide is added to a flask containing purified water at a specified temperature (e.g., 20 °C).

-

The flask is sealed and agitated (e.g., on a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound hydriodide in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability and Quantification

A validated stability-indicating RP-HPLC method is crucial for the analysis of this compound hydriodide and its primary degradant, benzylpenicillin. The following protocol is based on methodologies developed for the analysis of this compound hydriodide in pharmaceutical formulations.[7]

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength suitable for both this compound hydriodide and benzylpenicillin (e.g., 215 nm or 254 nm).[16] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Quantification | Based on the peak area of the analyte compared to a standard curve of known concentrations. |

Methodology:

-

Standard Preparation: Prepare standard solutions of this compound hydriodide and benzylpenicillin of known concentrations in a suitable diluent.

-

Sample Preparation: Accurately weigh and dissolve the this compound hydriodide sample in the diluent to achieve a concentration within the linear range of the assay.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to this compound hydriodide and benzylpenicillin based on their retention times compared to the standards. The peak areas are used to calculate the concentration of each compound.

Caption: HPLC Analysis Workflow.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical considerations for this compound hydriodide. The information presented, including the tabulated data and outlined experimental protocols, serves as a valuable resource for professionals engaged in the research, development, and quality control of this important veterinary prodrug. A thorough understanding of its physicochemical characteristics and stability is paramount for the formulation of effective and stable pharmaceutical products.

References

- 1. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound hydriodide [sitem.herts.ac.uk]

- 4. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103539802A - this compound hydroiodide synthesizing method - Google Patents [patents.google.com]

- 6. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. This compound Hydriodide [drugfuture.com]

- 11. ursinus.edu [ursinus.edu]

- 12. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. davjalandhar.com [davjalandhar.com]

- 16. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Penethamate Hydriodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Penethamate hydriodide, a critical penicillin prodrug used in veterinary medicine. The document details a modern synthetic route, outlines potential purification strategies based on established principles for penicillin derivatives, and includes quantitative data and experimental protocols to assist researchers and professionals in the field.

Introduction

This compound hydriodide is the diethylaminoethyl ester of benzylpenicillin (Penicillin G). As a prodrug, it is designed to increase the concentration of benzylpenicillin in specific tissues, particularly the udder, making it highly effective for treating mastitis in cattle. Its lipophilic nature facilitates passage across biological membranes, after which it is hydrolyzed to the active benzylpenicillin. This guide focuses on the chemical synthesis and subsequent purification processes essential for obtaining high-purity this compound hydriodide suitable for pharmaceutical formulation.

Synthesis of this compound Hydriodide

A patented, efficient method for synthesizing this compound hydriodide involves a two-step process that avoids the use of highly toxic reagents like ethyl chloroformate, achieving high yields.[1]

Synthesis Pathway Overview

The synthesis can be logically represented as a two-stage process: the formation of the free base this compound, followed by its conversion to the hydriodide salt.

Experimental Protocol for Synthesis

The following protocol is based on the method described in patent CN103539802A.[1]

Step 1: Synthesis of Free this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium benzylpenicillin in an organic solvent. A range of solvents can be used, including dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or acetone. The mass ratio of the organic solvent to potassium benzylpenicillin should be between 3:1 and 15:1.

-

Addition of Reactant: Add 2-chlorotriethylamine hydrochloride to the solution over a period of 1 to 3 hours. The molar ratio of 2-chlorotriethylamine hydrochloride to potassium benzylpenicillin should be between 0.8:1 and 2:1.

-

Reaction: Maintain the reaction temperature between 20°C and 80°C and stir for 1 to 8 hours.

-

Work-up: After the reaction is complete, remove the precipitated potassium chloride by filtration. The organic solvent is then removed, for example, by evaporation under reduced pressure, to yield the free this compound base.

Step 2: Formation of this compound Hydriodide

-

Acidification: Dissolve the free this compound obtained in Step 1 in a suitable solvent and acidify using an acid such as hydrochloric acid or phosphoric acid. The acidification is carried out at a temperature between 0°C and 30°C for 1 to 3 hours. The molar ratio of the acid to the initial amount of potassium benzylpenicillin should be between 0.8:1 and 5:1.

-

Salt Formation: To the acidified solution, add an aqueous solution of an iodide salt (e.g., potassium iodide or sodium iodide) with a concentration between 20% and 50% (w/v). The reaction is maintained at a temperature between 0°C and 30°C. The molar ratio of the iodide salt to the initial amount of potassium benzylpenicillin should be between 1:1 and 5:1. This results in the precipitation of crude this compound hydriodide.

Quantitative Data for Synthesis

The following table summarizes the quantitative parameters for the synthesis of this compound hydriodide as described in the patent.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Potassium Benzylpenicillin | 1 molar equivalent | [1] |

| 2-Chlorotriethylamine HCl | 0.8 - 2 molar equivalents | [1] |

| Acid (for acidification) | 0.8 - 5 molar equivalents | [1] |

| Iodide Salt | 1 - 5 molar equivalents | [1] |

| Reaction Conditions | ||

| Step 1 Temperature | 20 - 80 °C | [1] |

| Step 1 Duration | 1 - 8 hours | [1] |

| Step 2 Temperature | 0 - 30 °C | [1] |

| Step 2 Duration | 1 - 3 hours | [1] |

| Yield | ||

| Overall Yield | 80 - 90% | [1] |

Purification of this compound Hydriodide

The final purity of this compound hydriodide is critical for its safety and efficacy. While the synthesis patent mentions a final purification step of washing and vacuum-drying, more rigorous purification methods like crystallization are often employed for pharmaceutical-grade compounds.

General Purification Workflow

A typical purification process for a pharmaceutical salt like this compound hydriodide would involve the isolation of the crude product followed by one or more purification steps to remove impurities.

Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization. While specific solvent systems for this compound hydriodide are not extensively published, principles from the purification of other penicillin salts can be applied.

Experimental Protocol for Crystallization (General Procedure)

-

Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude this compound hydriodide at an elevated temperature but have low solubility at cooler temperatures. For penicillin salts, alcohols such as n-butanol have been used.

-

Dissolution: Dissolve the crude this compound hydriodide in the minimum amount of the chosen solvent at an elevated temperature.

-

Decolorization (Optional): If the solution is colored, activated carbon can be added to adsorb colored impurities. The solution is then filtered hot to remove the carbon.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystal formation should occur as the solution cools and becomes supersaturated.

-

Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below 50°C to avoid degradation.

Potential Solvent Systems for Crystallization

| Solvent/System | Rationale/Application |

| n-Butanol | Has been used for the crystallization of potassium penicillin. |

| Acetone | Used for the recrystallization of sodium penicillin to obtain pure white crystals. |

| Isopropanol/Water | A mixture of a water-miscible organic solvent and water can be effective for controlling solubility and inducing crystallization. |

Purity Assessment

The purity of the final this compound hydriodide product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of pharmaceuticals and detecting any impurities. A reversed-phase HPLC assay has been developed for the simultaneous determination of this compound and its degradation product, benzylpenicillin.[2]

Key Parameters for HPLC Purity Analysis

| Parameter | Example Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Isocratic mixture of an organic solvent (e.g., acetonitrile/methanol) and a buffer |

| Detection | UV spectrophotometry |

| Quantification | Based on peak area relative to a reference standard |

Conclusion

The synthesis of this compound hydriodide can be achieved with high yield through a modern, two-step process that avoids hazardous reagents. While specific, detailed public information on the purification of this compound hydriodide is limited, established techniques for the purification of penicillin salts, particularly crystallization, provide a strong basis for developing an effective purification protocol. The successful implementation of these synthesis and purification strategies, coupled with rigorous analytical control, is essential for the production of high-quality this compound hydriodide for veterinary applications. Further research into optimizing crystallization conditions and developing advanced purification methods such as chromatography could lead to even higher purity and more efficient production processes.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Penethamate in Bovine Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penethamate hydriodide is a pivotal pro-drug antibiotic employed in veterinary medicine, particularly for the treatment of bovine mastitis. As the diethylaminoethyl ester of benzylpenicillin, its therapeutic efficacy is contingent upon its in vivo hydrolysis to the active moiety, benzylpenicillin (Penicillin G).[1][2] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound in bovine models. It details its mechanism of action, antimicrobial spectrum, and key pharmacokinetic parameters that facilitate its targeted action in the mammary gland. Furthermore, this document outlines detailed experimental protocols from key studies and presents critical data in structured tables and diagrams to support research and development efforts.

Pharmacodynamics: The Antimicrobial Action

The antimicrobial activity of this compound is exclusively attributable to its active metabolite, benzylpenicillin.[1]

Mechanism of Action

Upon administration, this compound is hydrolyzed in aqueous environments and tissues, releasing benzylpenicillin and diethylaminoethanol.[1][3] Benzylpenicillin exerts a time-dependent bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] This disruption leads to cell lysis and death of susceptible bacteria.[4]

Antimicrobial Spectrum and Potency

Benzylpenicillin's spectrum of activity is primarily focused on Gram-positive bacteria, which are common causative agents of bovine mastitis. It is effective against beta-lactamase negative strains of:

The potency of benzylpenicillin is quantified by its Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Benzylpenicillin Against Bovine Mastitis Pathogens

| Pathogen | MIC₉₀ (μg/mL) | Geographic Region | Year | Source |

|---|---|---|---|---|

| S. aureus | 0.12 | Sweden | 2011 | [3] |

| S. aureus | 1.0 | Switzerland | 2013 | [3] |

| S. agalactiae | 0.031 | Germany | 2012 | [3] |

| S. dysgalactiae | 0.12 | Sweden | 2011 | [3] |

| S. dysgalactiae | 0.015 | Germany | 2012 | [3] |

| S. dysgalactiae | ≤0.12 | Switzerland | 2013 | [3] |

| S. uberis | 0.12 | Sweden | 2011 | [3] |

| S. uberis | 0.125 | Germany | 2012 | [3] |

| S. uberis | ≤0.12 | Switzerland | 2013 |[3] |

Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) reports an Epidemiological Cut-Off (ECOFF) value of 0.125 μg/mL for S. aureus and S. agalactiae.[3]

Mechanisms of Resistance

The most significant mechanism of resistance to benzylpenicillin is the production of β-lactamase enzymes (specifically penicillinase), particularly by S. aureus.[3][5] These enzymes hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[5] Therefore, this compound is not effective against β-lactamase producing organisms.[5]

Pharmacokinetics: Drug Disposition in Bovine Models

The unique pharmacokinetic profile of this compound makes it particularly suitable for treating mastitis. Its high lipid solubility facilitates passage into the udder, where it becomes concentrated and converted to its active form.[3]

Absorption, Distribution, and Metabolism

Following intramuscular injection, this compound hydriodide is rapidly absorbed.[3] As a lipophilic weak base (pKa 8.4), it readily crosses biological membranes, including the blood-milk barrier.[1][6] This allows it to penetrate udder tissue and milk more efficiently than other penicillin formulations.[4] In circulation, approximately 90% of this compound is rapidly hydrolyzed to benzylpenicillin.[3]

The concentration of this compound in the udder is achieved through a mechanism of passive diffusion and "ionic entrapment."[3][4] The parent compound diffuses from the blood (pH ~7.4) into the more acidic environment of the milk (pH ~6.6-6.8). In the milk, it is hydrolyzed to benzylpenicillin, which is a weak acid (pKa ~2.7) and becomes highly ionized.[3] This ionization "traps" the active drug within the milk, maintaining a concentration gradient that favors further diffusion of the parent drug from the plasma.[3] This process results in antibiotic concentrations in the milk that can be up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[4]

The hydrolysis of this compound is rapid. Under physiological conditions (pH 7.3, 37°C), its half-life in an aqueous solution is approximately 23 minutes.[1]

Table 2: Pharmacokinetic Parameters of Benzylpenicillin after Intramuscular Administration of this compound Hydriodide in Lactating Cows

| Matrix | Tₘₐₓ (hours) | Cₘₐₓ (μg/mL) | Half-life (hours) | Source |

|---|---|---|---|---|

| Plasma | 3.76 | Not specified | 4.27 | [6] |

| Milk | 5.91 | Not specified | 4.00 | [6] |

| Serum | 3 | Not specified | Not specified | [5] |

| Milk | 7 | Not specified | Not specified |[5] |

Tissue Concentration

Studies have confirmed the presence of quantifiable levels of benzylpenicillin in mammary tissue following systemic administration of this compound.

Table 3: Penicillin G Concentration in Mammary Tissue of Heifers 24 Hours After a Single Intramuscular Injection of this compound Hydriodide

| Tissue Location | Concentration (μg/kg) | Source |

|---|

| Mammary Tissue | 90.69 - 151.16 |[6] |

These concentrations are substantially higher than the MIC₉₀ for many common mastitis pathogens.[6][7]

Experimental Protocols

The following sections detail methodologies from key studies investigating the efficacy and pharmacokinetics of this compound in bovine models.

Protocol: In Vivo Efficacy Trial for Subclinical Mastitis

This protocol is based on a randomized controlled field trial to evaluate the efficacy of intramuscular this compound hydriodide for treating subclinical mastitis in lactating cows.[8]

-

Animal Selection:

-

Inclusion Criteria: Lactating cows with a Somatic Cell Count (SCC) > 300,000 cells/mL in at least two of the last three monthly milk recordings. Cows must have one or more quarters with SCC > 250,000 cells/mL and the same bacterial species isolated in two consecutive milk samples taken 2-4 days apart.[8]

-

Exclusion Criteria: Cows with clinical signs of mastitis or those who have recently received antimicrobial treatment.[9]

-

-

Study Design:

-

Treatment Regimen:

-

Sample Collection and Analysis:

-

Collect quarter milk samples for bacteriological culture and SCC analysis at pre-defined time points, such as 14, 28, and 60 days post-treatment.[8]

-

-

Outcome Measures:

Protocol: In Vitro Intracellular Killing Assay

This protocol describes a method to evaluate the ability of this compound to kill mastitis pathogens that have been internalized by mammary epithelial cells.[11]

-

Cell Culture: Culture a bovine mammary epithelial cell line (e.g., MAC-T) to confluence in appropriate cell culture flasks.

-

Bacterial Strains: Prepare fresh cultures of mastitis pathogens such as S. aureus, S. uberis, and S. dysgalactiae.

-

Infection of Epithelial Cells:

-

Harvest and seed mammary epithelial cells into 24-well plates.

-

Once cells are adherent, infect them with the bacterial suspension at a specified multiplicity of infection (MOI).

-

Incubate to allow for bacterial internalization.

-

Wash cells with a medium containing an antibiotic that does not penetrate cells (e.g., gentamicin) to kill extracellular bacteria.

-

-

Antibiotic Treatment:

-

Expose the infected cell cultures to varying concentrations of this compound hydriodide (e.g., from 0.032 µg/mL to 32 µg/mL).[11]

-

Include a no-antibiotic control.

-

-

Quantification of Intracellular Bacteria:

-

After a set incubation period, wash the cells and then lyse them using a detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).

-

-

Data Analysis: Calculate the killing rate by comparing the CFU counts from this compound-treated wells to the no-antibiotic control wells. Assess epithelial cell viability using a method like Trypan blue exclusion to ensure the antibiotic is not cytotoxic.[11]

Visualizations: Pathways and Workflows

Diagram 1: Pharmacokinetic and Pharmacodynamic Pathway of this compound```dot

Caption: Workflow for a randomized controlled trial of this compound in dairy cows.

Diagram 3: Model of Intracellular Action in Mammary Epithelial Cells

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. vetlexicon.com [vetlexicon.com]

- 3. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]

- 4. assets.elanco.com [assets.elanco.com]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound hydriodide | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic effects of systemic or intramammary antimicrobial treatment of bovine subclinical mastitis during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 11. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

History and development of Penethamate as a benzylpenicillin prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate, specifically its hydriodide salt, is a prodrug of benzylpenicillin (Penicillin G) that has been historically significant in veterinary medicine, particularly for the treatment of bovine mastitis.[1][2] Its unique pharmacokinetic profile, characterized by enhanced lipophilicity and subsequent concentration in the mammary gland, has made it an effective agent against susceptible Gram-positive bacteria. This technical guide provides a comprehensive overview of the history, development, mechanism of action, pharmacokinetics, and clinical application of this compound. Detailed experimental protocols for its synthesis, analysis, and evaluation are provided, along with a summary of key quantitative data. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of this important veterinary pharmaceutical.

Introduction: A Historical Perspective

The development of this compound was driven by the need to overcome the limitations of benzylpenicillin in treating specific infections, such as mastitis in dairy cattle. While effective, benzylpenicillin's hydrophilic nature restricts its ability to penetrate biological membranes, including the blood-milk barrier.[3] this compound, the diethylaminoethyl ester of benzylpenicillin, was synthesized to address this challenge.[4] As a more lipophilic molecule, this compound readily crosses cellular barriers and reaches the site of infection, where it is hydrolyzed to release the active benzylpenicillin.[3][5] This prodrug strategy allows for targeted delivery and higher concentrations of the active antibiotic at the desired site of action.[5]

Chemical and Physical Properties

This compound is chemically designated as the 2-(diethylamino)ethyl ester of benzylpenicillin.[4] It is typically used as its hydriodide salt, a white or almost white crystalline powder. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Hydriodide

| Property | Value | Reference(s) |

| Chemical Formula | C22H31N3O4S · HI | [4] |

| Molecular Weight | 595.5 g/mol | N/A |

| pKa | 8.4 | [4][6] |

| Solubility | Soluble in water and ethanol | N/A |

| Lipophilicity | High | [3][7] |

Mechanism of Action and Pharmacokinetics

The therapeutic efficacy of this compound is entirely attributable to its in vivo conversion to benzylpenicillin.[4] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9]

Hydrolysis to Benzylpenicillin

Following administration, this compound is rapidly hydrolyzed in aqueous environments, such as blood and tissues, to yield benzylpenicillin and diethylaminoethanol.[4][10] This hydrolysis is a critical step for its antimicrobial activity.

Caption: In vivo hydrolysis of this compound.

Pharmacokinetics and the "Ion Trapping" Mechanism

This compound's lipophilicity allows for efficient absorption from the injection site and distribution into tissues.[10] A key feature of its pharmacokinetics is the "ion trapping" phenomenon in the mammary gland.[11] Due to its basic nature (pKa 8.4), a significant portion of this compound exists in a non-ionized, lipid-soluble form in the blood (pH ~7.4).[4] This allows it to readily diffuse across the blood-milk barrier into the slightly more acidic environment of the milk (pH ~6.6-6.8).[3][10] Within the milk, the lower pH causes a greater proportion of this compound to become ionized. This charged form is less able to diffuse back into the bloodstream, effectively "trapping" the drug in the udder where it is then hydrolyzed to benzylpenicillin, leading to high local concentrations of the active antibiotic.[3]

Caption: Ion trapping of this compound in the mammary gland.

Table 2: Pharmacokinetic Parameters of this compound/Benzylpenicillin in Cattle

| Parameter | Value | Species | Route | Reference(s) |

| Cmax (Penicillin G in milk) | 682 ng/mL | Cow | IM | [10] |

| Tmax (Penicillin G in plasma) | 3.76 hours | Cow | IM | [3][12] |

| Tmax (Penicillin G in milk) | 5.91 - 7 hours | Cow | IM | [9][13] |

| Elimination Half-life (Penicillin G in milk) | 6.84 hours | Cow | IM | [10] |

| Milk-to-Plasma Ratio | 2.1 - 6 | Cow | IM | [6] |

Clinical Efficacy

This compound hydriodide has been extensively studied for the treatment of bovine mastitis caused by susceptible bacteria, primarily Streptococcus spp. and penicillin-sensitive Staphylococcus aureus.[7][14]

Table 3: Efficacy of this compound in Treating Bovine Mastitis

| Study Parameter | Result | Control Group Result | Pathogen(s) | Reference(s) |

| Bacteriological Cure Rate (Quarters) | 59.5% | 16.7% | Various | [14] |

| Bacteriological Cure Rate (Cows) | 52.2% | 10.9% | Various | [14] |

| Somatic Cell Count (SCC) | Significant decrease | No significant change | Various | [14] |

Experimental Protocols

Synthesis of this compound Hydriodide

A general method for the synthesis of this compound hydriodide involves the reaction of a penicillin salt with a 2-chloro-triethylamine derivative in an organic solvent.[15]

Protocol:

-

Dissolve sodium or potassium benzylpenicillin in a suitable organic solvent (e.g., dimethylformamide).

-

Add 2-chloro-triethylamine or its hydrochloride salt to the solution. The molar ratio of the chloro-compound to the penicillin salt should be approximately 0.8-2:1.

-

Heat the reaction mixture to a temperature between 20-80°C for 1-8 hours.

-

After the reaction is complete, remove the organic solvent and the resulting sodium or potassium chloride by filtration or extraction. This yields free this compound.

-

Acidify the free this compound with an acid (e.g., hydrochloric or phosphoric acid).

-

React the acidified this compound with an iodized salt (e.g., potassium iodide) to precipitate this compound hydriodide.

-

Purify the product by recrystallization.

Caption: General workflow for this compound hydriodide synthesis.

Stability-Indicating HPLC Method for this compound and Benzylpenicillin

This method is crucial for determining the stability of this compound formulations.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be a 65:35 (v/v) mixture of 0.01 M phosphate buffer (pH 7.0) and methanol.[8][9]

Procedure:

-

Prepare standard solutions of this compound hydriodide and benzylpenicillin of known concentrations.

-

Prepare the sample solution by dissolving the formulation in a suitable solvent and diluting it to fall within the concentration range of the standard curve.

-

Set the flow rate (e.g., 1 mL/min) and the detection wavelength (e.g., 230 nm).[8][9]

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the peaks corresponding to this compound and benzylpenicillin based on their retention times compared to the standards.

In Vivo Efficacy Study in Dairy Cattle (Randomized Controlled Trial Design)

This protocol outlines a typical design for evaluating the efficacy of this compound in treating subclinical mastitis.[14]

Study Population:

-

Lactating dairy cows with subclinical mastitis, confirmed by elevated somatic cell count (SCC) (e.g., >200,000 cells/mL) and bacteriological culture.

Experimental Design:

-

Randomization: Randomly assign eligible cows to a treatment group (intramuscular this compound hydriodide) or a control group (no treatment or placebo).

-

Treatment: Administer the assigned treatment for a specified duration (e.g., daily for 3-6 days).[3][16] A typical dosage is 10-15 mg/kg body weight.[5][17]

-

Data Collection: Collect milk samples from all quarters at baseline and at specified time points post-treatment (e.g., 14, 28, and 60 days).[14]

-

Outcome Measures:

-

Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[14]

-

Somatic Cell Count: Measure the change in SCC from baseline.

-

-

Statistical Analysis: Use appropriate statistical methods (e.g., logistic regression for bacteriological cure, analysis of variance for SCC) to compare the outcomes between the treatment and control groups.

Conclusion

This compound has established its place in veterinary therapeutics as a successful example of a prodrug strategy. Its development addressed a specific clinical need by enhancing the delivery of benzylpenicillin to the mammary gland. The "ion trapping" mechanism is a classic illustration of how physicochemical properties can be manipulated to improve drug targeting. While newer classes of antibiotics are now available, a thorough understanding of the history, chemistry, and pharmacology of this compound remains valuable for researchers in drug development, particularly those interested in prodrug design and targeted delivery systems. The experimental protocols detailed in this guide provide a foundation for further research and development in this area.

References

- 1. journals.asm.org [journals.asm.org]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of mild to moderate clinical bovine mastitis caused by gram-positive bacteria: A noninferiority randomized trial of local penicillin treatment alone or combined with systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.elanco.com [assets.elanco.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systemic treatment of subclinical mastitis in lactating cows with this compound hydriodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of prolonged duration therapy of subclinical mastitis in lactating dairy cows using this compound hydriodide. | Sigma-Aldrich [sigmaaldrich.com]

- 17. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]

Penethamate: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Penethamate. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Core Chemical Data

This compound is an ester of benzylpenicillin, and it is the hydriodide salt form that is commonly used in pharmaceutical preparations. The key chemical identifiers for both the free base and the hydriodide salt are summarized below.

| Compound | CAS Number | Molecular Formula |

| This compound | 3689-73-4 | C22H31N3O4S |

| This compound Hydriodide | 808-71-9 | C22H32IN3O4S |

Mechanism of Action: From Prodrug to Active Antibiotic

This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body. Its therapeutic effect is realized after it undergoes hydrolysis.

Hydrolysis and Activation

In an aqueous environment, this compound is hydrolyzed to form benzylpenicillin (penicillin G), which is the active antibacterial agent, and diethylaminoethanol.[1][2] This conversion is a critical step for its antimicrobial activity.

The following diagram illustrates the activation pathway of this compound.

Caption: Activation pathway of this compound to its active form, Benzylpenicillin.

Antibacterial Action of Benzylpenicillin

Once released, benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This action is primarily effective against gram-positive bacteria such as Staphylococcus spp. and Streptococcus spp.[2]

Experimental Protocols: Reconstitution and Administration

This compound hydriodide is typically supplied as a dry powder that requires reconstitution before administration, which is usually via intramuscular injection.[2]

Reconstitution of this compound Hydriodide for Injection

Objective: To prepare a sterile suspension of this compound hydriodide suitable for intramuscular injection.

Materials:

-

Vial of this compound hydriodide powder

-

Vial of sterile diluent (e.g., Water for Injections)

-

Sterile syringe and needle

Procedure:

-

Using a sterile syringe, withdraw the entire contents of the sterile diluent vial.

-

Inject the diluent into the vial containing the this compound hydriodide powder.

-

Shake the vial vigorously until all the powder is fully suspended. The resulting suspension should be homogenous.

-

The reconstituted suspension is now ready for intramuscular administration.

The following workflow diagram outlines the reconstitution process.

Caption: Workflow for the reconstitution of this compound hydriodide powder.

Stability Considerations

The stability of reconstituted this compound solutions is a critical factor. Aqueous solutions of this compound are unstable, and the ester hydrolyzes to free penicillin and diethylaminoethanol. The rate of this hydrolysis increases with higher temperatures and pH. Studies have also investigated the chemical stability of this compound in oily formulations as a basis for developing ready-to-use oil-based products.[4] The degradation of this compound is rapid in oily solutions, though it shows greater stability in oily suspensions.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Penethamate in Aqueous vs. Oily Vehicles

Introduction

This compound, specifically its hydriodide salt, is a prodrug of benzylpenicillin, designed for veterinary use, particularly in treating bovine mastitis.[1][2][3] As a diethylaminoethyl ester of penicillin G, its efficacy is intrinsically linked to its formulation, which dictates its stability and bioavailability.[4][5] A critical aspect of its pre-formulation studies is the characterization of its solubility in different pharmaceutical vehicles. This technical guide provides a comprehensive analysis of the solubility of this compound hydriodide in both aqueous and oily vehicles, compiling quantitative data, detailing experimental methodologies, and illustrating the underlying chemical principles.

Chemical Properties of this compound Hydriodide

This compound hydriodide is the 2-(diethylamino)ethyl ester of benzylpenicillin, combined with hydriodic acid.[6][7] This esterification significantly increases the lipophilicity of the parent penicillin molecule.[4] However, the ester linkage is susceptible to hydrolysis, especially in aqueous environments, which breaks the molecule down into the active component, benzylpenicillin, and diethylaminoethanol.[4][5] This inherent instability in water is a primary challenge in developing stable, ready-to-use liquid formulations.[1][8]

At a physiological pH of 7.2, approximately 91.8% of the drug will be in its cationic (ionized) state, with only 8.2% existing as the uncharged, more lipophilic molecule.[9] This equilibrium is a key factor influencing its solubility and membrane penetration.

Solubility in Aqueous Vehicles

The solubility of this compound hydriodide in water is limited, and its solutions are inherently unstable.

Quantitative Data

This compound hydriodide is classified as slightly soluble in water.[6] The solubility has been quantified as 0.96% (equivalent to 9.6 mg/mL) at 20°C.[6]

Factors Influencing Aqueous Solubility and Stability

-

pH: The stability of this compound in aqueous solutions is highly pH-dependent. It exhibits a V-shaped pH-rate profile, with maximum stability (minimum degradation) observed at a pH of approximately 4.5.[1][10] The pH of a saturated aqueous solution is between 4.5 and 5.2.[6]

-

Temperature: The rate of hydrolysis increases with a rise in temperature, further compromising the stability of aqueous solutions.[6]

-

Co-solvents: The use of co-solvents like propylene glycol can enhance the solubility of this compound in aqueous systems. For instance, in a propylene glycol:citrate buffer (60:40, v/v, pH 4.5) mixture, the half-life of this compound increased to 4.3 days compared to 1.8 days in the aqueous buffer alone.[1] However, this increased solubility can negatively impact the stability of a suspension formulation.[1]

Due to this instability, commercial aqueous formulations of this compound are typically supplied as a dry powder for reconstitution immediately before injection.[1][8]

Solubility in Oily Vehicles

The high lipid solubility of this compound makes oily vehicles an attractive alternative for developing more stable, ready-to-use formulations.[4][8]

Qualitative and Comparative Data

This compound hydriodide's high lipid solubility is a key feature, facilitating its penetration into milk.[4] Studies investigating its solubility in various oils found the following rank order[11][12]:

Sunflower Oil > Ethyl Oleate > Medium Chain Triglyceride (MIG) > Light Liquid Paraffin

While solubility is higher in oils like sunflower oil, this can lead to faster degradation in solution.[11] Conversely, for suspension formulations, lower solubility is correlated with higher stability. After 3.5 months, the stability of this compound suspensions was found to be in the reverse order of their solubility[11][12]:

Light Liquid Paraffin (96.2% remaining) > MIG (95.4%) > Ethyl Oleate (94.1%) > Sunflower Oil (86%)

Factors Influencing Oily Vehicle Stability

-

Moisture Content: The primary degradation pathway, even in oily vehicles, is hydrolysis. The stability of this compound in oily suspensions decreases as the moisture content of the formulation increases.[11] Therefore, formulating in an environment where water is essentially absent is crucial for creating a stable product.[8]

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound hydriodide.

| Vehicle | Type | Temperature | Solubility | Citation |

| Water | Aqueous | 20°C | 0.96% (w/v) or 9.6 mg/mL | [6] |

| Sunflower Oil (SO) | Oily | 30°C | Highest among tested oils | [11][12] |

| Ethyl Oleate (EO) | Oily | 30°C | > MIG and LP | [11][12] |

| Medium Chain Triglyceride (MIG) | Oily | 30°C | > LP | [11][12] |

| Light Liquid Paraffin (LP) | Oily | 30°C | Lowest among tested oils | [11][12] |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental pre-formulation study. The most common and reliable method is the shake-flask technique.[13]

Protocol: Shake-Flask Method for Solubility Determination

This protocol is a generalized procedure based on standard pharmaceutical practices.[13][14]

-

Preparation: An excess amount of this compound hydriodide powder is added to a sealed container (e.g., a glass vial or flask) containing a known volume of the test vehicle (either an aqueous buffer at a specific pH or an oily solvent). The amount of drug added must be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.[13]

-

Equilibration: The container is agitated at a constant temperature (e.g., 20°C for aqueous or 30°C for oily vehicles) for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved drug.[13] Mechanical shakers or magnetic stirrers are typically used.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., a 0.45 µm PTFE filter for oily vehicles).[15]

-

Quantification: The concentration of dissolved this compound in the clear, saturated filtrate is determined using a validated analytical method. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is preferred as it can separate the intact drug from its degradation products.[10]

-

Calculation: The solubility is then expressed as a concentration, such as mg/mL or as a percentage (w/v).[16]

Visualization of Solubility and Stability Relationships

The differing behavior of this compound in aqueous versus oily vehicles can be traced to its chemical structure and the nature of the solvent. The following diagram illustrates these logical relationships.

Caption: this compound's stability pathway in aqueous vs. oily vehicles.

Conclusion

The solubility and stability of this compound hydriodide are critically dependent on the choice of vehicle. In aqueous media, it is slightly soluble but chemically unstable, readily undergoing hydrolysis, which necessitates its formulation as a powder for reconstitution.[1][6] In contrast, it exhibits high lipid solubility and is significantly more stable in non-aqueous, oily vehicles, particularly when formulated as a suspension in an oil where its solubility is lower, such as light liquid paraffin.[4][11] This differential behavior, rooted in the polarity of the vehicle and the susceptibility of the ester bond to hydrolysis, is the guiding principle for developing stable, effective, and ready-to-use this compound formulations for veterinary medicine.

References

- 1. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydriodide [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]

- 5. ema.europa.eu [ema.europa.eu]

- 6. This compound Hydriodide [drugfuture.com]

- 7. This compound hydriodide | C22H32IN3O4S | CID 71796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP2934524B1 - this compound veterinary injectable formulations - Google Patents [patents.google.com]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. The Influence of Oily Vehicle Composition and Vehicle-Membrane Interactions on the Diffusion of Model Permeants across Barrier Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Stability and Degradation Pathways of Penethamate in Solution

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical stability and degradation pathways of Penethamate, an ester prodrug of benzylpenicillin. Due to its inherent instability in aqueous media, understanding the factors that influence its degradation is critical for the development of stable and effective pharmaceutical formulations.

Introduction

This compound (PNT), the diethylaminoethyl ester of benzylpenicillin, is a prodrug primarily utilized in veterinary medicine for treating conditions like bovine mastitis.[1][2][3] Its design facilitates targeted delivery, but its ester linkage is susceptible to hydrolysis, leading to a short shelf-life in aqueous solutions.[2][4] Consequently, commercial formulations are often supplied as a dry powder for reconstitution immediately before intramuscular injection.[2][5][6] This guide details the kinetics of this compound degradation, explores the primary factors influencing its stability—including pH, temperature, and formulation excipients—and outlines the experimental protocols used for its analysis.

Degradation Pathways of this compound

The principal degradation pathway for this compound in solution is the hydrolysis of its ester bond. This reaction cleaves the molecule into its active component, benzylpenicillin (BP), and diethylaminoethanol.[3][4] This process is the primary reason for the drug's instability in aqueous environments. The resulting benzylpenicillin is also subject to further degradation, primarily through the hydrolysis of its β-lactam ring, which inactivates its antibacterial properties.[7][8]

Caption: Primary degradation pathway of this compound via ester hydrolysis.

Quantitative Analysis of this compound Stability

The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[1][9] Its stability is profoundly influenced by several factors, which are quantified in the following sections.

The stability of this compound is highly pH-dependent, exhibiting a classic V-shaped pH-rate profile.[1][2][9] The minimum degradation rate, and therefore maximum stability, is observed at a pH of approximately 4.5.[1][2][4][9] At physiological pH (7.3) and 37°C, the half-life is significantly shorter, reported to be just 23 minutes.[3][4]

Table 1: Pseudo-First-Order Degradation Rate Constants of this compound at 30°C

| pH | Buffer System (50 mM) | Rate Constant (k, 10⁻³ h⁻¹) | Reference |

|---|---|---|---|

| 4.52 | Acetate/Citrate | Minimum Degradation | [1][9] |

| 5.51 | - | (Data not specified) | [1] |

| 6.02 | Acetate/Phosphate | (Data not specified) | [1] |

| 7.03 | Phosphate | (Data not specified) | [1] |

| 9.31 | - | (Data not specified) | [1] |

Note: Specific rate constants from the source graph are illustrative of the trend. The key finding is the V-shaped profile with a minimum at pH 4.5.

Caption: Logical relationship between pH and this compound degradation rate.

As with most chemical reactions, the degradation rate of this compound increases with temperature. The relationship can be described by the Arrhenius equation, allowing for the calculation of activation energies for the degradation process at various pH levels.

Table 2: Arrhenius Activation Energies for this compound Degradation

| pH | Activation Energy (Ea, kJ mol⁻¹) | Reference |

|---|---|---|

| 3.01 | 62.1 | [9] |

| 6.01 | 74.1 | [9] |

| 8.04 | 98.8 |[9] |

A higher activation energy at alkaline pH suggests a greater sensitivity to temperature changes in that range.

The choice of solvent system significantly impacts this compound stability.

-

Co-solvents: The inclusion of co-solvents like propylene glycol (PG) can enhance stability. In a propylene glycol:citrate buffer (60:40, v/v) mixture at pH 4.5, the half-life of this compound was 4.3 days, a notable improvement from 1.8 days in a purely aqueous buffer.[1][2]

-

Buffer Type: At a fixed pH of 6.0, this compound solutions were found to be approximately twice as stable in acetate buffer compared to phosphate buffer, indicating that the buffer species can also play a role in the degradation kinetics.[9]

-

Oily Vehicles: Oily suspensions offer a substantial improvement in stability, providing a promising avenue for developing a ready-to-use formulation.[6][10] Degradation is much slower in oils compared to aqueous solutions.[6][10]

Table 3: Stability of this compound in Oily Suspensions at 30°C after 3.5 Months

| Oily Vehicle | % Drug Remaining | Reference |

|---|---|---|

| Light Liquid Paraffin (LP) | 96.2% | [6][10] |

| Miglyol 812 (MIG) | 95.4% | [6][10] |

| Ethyl Oleate (EO) | 94.1% | [6][10] |

| Sunflower Oil (SO) | 86.0% |[6][10] |

Experimental Protocols

The analysis of this compound stability and its degradation products relies on validated analytical methods, primarily stability-indicating chromatographic techniques.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the simultaneous quantification of this compound and its primary degradant, benzylpenicillin.[9]

-

Objective: To separate and quantify this compound from its degradation products.

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate, acetate, or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[11] The pH of the aqueous phase is critical for achieving good separation and maintaining analyte stability during the run.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for both this compound and benzylpenicillin (e.g., 254 nm).[12]

-

Validation: The method must be validated according to ICH guidelines (Q2) for linearity, precision, accuracy, and specificity.[9][12]

Forced degradation studies are essential to establish the intrinsic stability of the drug and to ensure the analytical method is stability-indicating.[12][13]

-

Acid Hydrolysis: Drug solution is exposed to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Drug solution is exposed to a basic medium (e.g., 0.1 N NaOH) at room or elevated temperature.[13]

-

Oxidative Degradation: Drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[14]

-

Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 60-80°C).[13][14]

-

Photolytic Degradation: The solid drug or a solution is exposed to UV and visible light, as specified in ICH guidelines.

-

Analysis: Samples are withdrawn at various time points, neutralized if necessary, and analyzed by the validated HPLC method to quantify the remaining drug and detect degradation products.[12]

Caption: A typical experimental workflow for this compound stability testing.

To fully characterize the degradation pathways, techniques that couple chromatography with mass spectrometry are invaluable.

-

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is used to separate degradation products and determine their mass-to-charge ratios (m/z) and fragmentation patterns.[13] This information is crucial for elucidating the chemical structures of unknown degradants.[12][14]

Conclusion

The stability of this compound in solution is limited, primarily driven by pH- and temperature-dependent hydrolysis of its ester linkage. Maximum stability is achieved in acidic conditions around pH 4.5 and at reduced temperatures. The degradation kinetics follow a predictable pseudo-first-order pattern. Significant improvements in stability can be realized through formulation strategies such as the use of co-solvents like propylene glycol or, most notably, by formulating this compound as a suspension in an oily vehicle. A thorough understanding of these stability characteristics, underpinned by robust analytical methods like HPLC and LC-MS, is fundamental for the development of a chemically stable, ready-to-use this compound product with an extended shelf-life.

References

- 1. researchgate.net [researchgate.net]

- 2. Pre-formulation and chemical stability studies of this compound, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. assets.elanco.com [assets.elanco.com]

- 6. Stability of this compound, a benzylpenicillin ester prodrug, in oily vehicles [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accesson.kr [accesson.kr]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. tandfonline.com [tandfonline.com]

- 11. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arcjournals.org [arcjournals.org]

- 14. mdpi.com [mdpi.com]

Penethamate Hydriodide: A Comprehensive Review for Veterinary Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide, an ester of benzylpenicillin, serves as a crucial prodrug in veterinary medicine, particularly for the treatment of bovine mastitis. Its unique pharmacokinetic properties allow for targeted delivery and concentration of the active compound, benzylpenicillin, at the site of infection within the mammary gland. This technical guide provides a comprehensive literature review of this compound hydriodide, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound hydriodide itself is biologically inactive. Following intramuscular administration, it is absorbed into the bloodstream and subsequently undergoes hydrolysis to yield its active metabolite, benzylpenicillin (penicillin G), and diethylaminoethanol.[1] The antimicrobial activity of this compound is exclusively attributed to benzylpenicillin.[1]

Benzylpenicillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

References

Penethamate Hydriodide: A Technical Guide to its Mode of Action on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Penethamate hydriodide, a prodrug of benzylpenicillin (Penicillin G), serves as a potent antibacterial agent, particularly effective in veterinary medicine for treating conditions like bovine mastitis.[1][2] Its efficacy stems from its targeted disruption of bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action, from its initial hydrolysis into the active benzylpenicillin molecule to its ultimate inhibition of key bacterial enzymes. The guide includes a review of quantitative efficacy data, detailed experimental protocols for studying drug-target interactions, and visualizations of the critical pathways involved.

The Core Mechanism: From Prodrug to Active Inhibitor

This compound itself is not the active antimicrobial compound. It is a diethylaminoethyl ester of penicillin G, designed to improve pharmacokinetic properties.[3] Upon administration, it undergoes rapid hydrolysis in the body, releasing its two constituent components: the active antimicrobial agent, benzylpenicillin, and diethylaminoethanol.[3] This conversion is crucial for its therapeutic effect, as the antimicrobial activity is exclusively attributed to the released benzylpenicillin.[3] Under physiological conditions (37°C and pH 7.3), the half-life of this compound in an aqueous solution is approximately 23 minutes, ensuring a swift release of the active molecule.[3]

Caption: Hydrolysis of the prodrug this compound into its active components.

The Target: Bacterial Peptidoglycan Cell Wall Synthesis

The primary target of benzylpenicillin is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.[4][5] The key structural component of this wall is peptidoglycan (PG), a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[6][7] Attached to each NAM sugar is a short peptide stem. The final and most critical step in cell wall synthesis is the cross-linking of these peptide stems, a reaction that imparts the necessary strength and rigidity to the peptidoglycan mesh.[8][9]

This cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), particularly those with DD-transpeptidase activity.[7][9] These enzymes recognize the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptide stems, cleave the terminal D-alanine, and form a new peptide bond with a neighboring peptide chain, creating the robust, net-like structure of the cell wall.[4][10]

Caption: Simplified workflow of bacterial peptidoglycan cell wall synthesis.

Molecular Interaction: Irreversible Inhibition of Penicillin-Binding Proteins

The bactericidal action of benzylpenicillin is a classic example of mechanism-based enzyme inhibition.[5][11] The core of the molecule features a highly strained four-membered beta-lactam ring.[9][12] This structure mimics the conformation of the D-Ala-D-Ala dipeptide, the natural substrate of the PBP transpeptidase domain.[10]

The PBP, mistaking the antibiotic for its substrate, initiates a catalytic attack on the beta-lactam ring's carbonyl group with a serine residue in its active site.[13] This attack, instead of leading to a normal enzymatic reaction, results in the irreversible opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[13][14] This effectively inactivates the PBP, halting the transpeptidation (cross-linking) process.[9][12] Without the ability to create or repair its peptidoglycan mesh, the bacterial cell wall weakens. The high internal turgor pressure of the bacterium then forces the cytoplasmic membrane to bulge through the weakened wall, ultimately leading to cell lysis and death.[4][9]

Caption: Logical flow of PBP inhibition by benzylpenicillin.

Quantitative Efficacy Data

The effectiveness of this compound hydriodide has been quantified in several studies, primarily focusing on its application in treating bovine mastitis caused by susceptible Gram-positive pathogens.

Table 1: In Vitro Killing Rates of this compound Hydriodide Against Mastitis Pathogens Data extracted from a study on the intracellular killing of pathogens within mammary epithelial cells.[15]

| Pathogen Species | Concentration Range | Killing Rate (%) |

| Streptococcus uberis | 32 µg/mL - 32 mg/mL | 85 - 100% |

| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% | |

| Streptococcus dysgalactiae | 32 µg/mL - 32 mg/mL | 85 - 100% |

| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% | |

| Staphylococcus aureus | 32 µg/mL - 32 mg/mL | 85 - 100% |

| 0.032 µg/mL - 3.2 µg/mL | 0 - 80% |

Table 2: Bacteriological Cure Rate in Subclinical Mastitis Field Trial Data from a randomized, controlled field trial against chronic streptococcal mastitis.[16]

| Treatment Group | Number of Quarters (n) | Bacteriological Cure Rate (%) |

| This compound Hydriodide | 29 | 59% |

| Untreated Control | 21 | 0% |

Key Experimental Protocols

Investigating the interaction between beta-lactam antibiotics and their PBP targets is fundamental to understanding their mode of action. The following protocols are adapted from standard methodologies used in the field.

Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination

This assay determines the concentration of an unlabeled antibiotic (e.g., benzylpenicillin) required to inhibit 50% of the binding of a fluorescently labeled penicillin to PBPs.[14]

-

Membrane Preparation:

-

Grow bacterial cells (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth.

-

Harvest cells via centrifugation and wash the pellets with a buffer (e.g., 10 mM Tris, pH 8.0).[14]

-

Resuspend cells in buffer and lyse them using a French press or sonicator.[14]

-

Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet membranes).

-

Wash and resuspend the final membrane pellet in buffer and store at -70°C.[17]

-

-

Competition Assay:

-

Prepare serial dilutions of benzylpenicillin in a reaction buffer.

-

In a microtiter plate, add aliquots of the prepared bacterial membrane suspension.

-

Add the diluted benzylpenicillin to the membranes and incubate for 30 minutes at room temperature to allow for binding to PBPs.[14]

-

Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells and incubate for an additional 10-15 minutes.[14] The probe will bind to any PBPs not already occupied by benzylpenicillin.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence in the presence of benzylpenicillin is used to calculate the IC₅₀ value.

-

Protocol 2: In Vivo PBP Labeling with Fluorescent Probes

This method visualizes active PBPs directly within living bacterial cells.[18]

-

Cell Culture and Labeling:

-

Grow a bacterial culture (e.g., Bacillus subtilis) to the desired optical density.

-

Harvest 1 mL of the cell culture by centrifugation (e.g., 16,000 x g for 1 min).[18]

-

Resuspend the cell pellet in 50 µL of PBS containing the fluorescent β-lactam probe (e.g., 5 µg/mL Bocillin-FL).[18]

-

Incubate for 10-30 minutes at room temperature.[18]

-

-

Washing and Visualization:

-

Centrifuge the cell suspension to pellet the cells and discard the supernatant containing the unbound probe.[18]

-

Wash the cell pellet with PBS to remove any remaining unbound probe.

-

Resuspend the final cell pellet in PBS.

-

-

Analysis:

-

Microscopy: Mount the labeled cells on a slide and visualize them using fluorescence microscopy to determine the subcellular localization of active PBPs.

-

Gel-Based Analysis: Lyse the labeled cells, isolate the membrane fraction, and separate proteins via SDS-PAGE. Visualize labeled PBPs with an in-gel fluorescence scanner to identify which proteins are being modified.[18]

-

Caption: A generalized workflow for Penicillin-Binding Protein (PBP) assays.

References

- 1. Translational studies on a ready-to-use intramuscular injection of this compound for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. ema.europa.eu [ema.europa.eu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. news-medical.net [news-medical.net]

- 10. microbenotes.com [microbenotes.com]

- 11. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Intracellular killing of mastitis pathogens by this compound hydriodide following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]